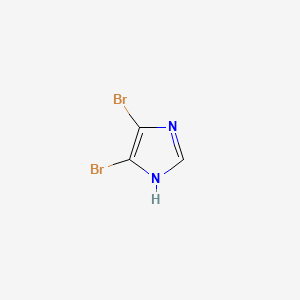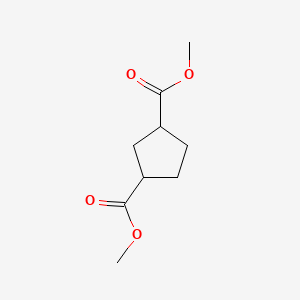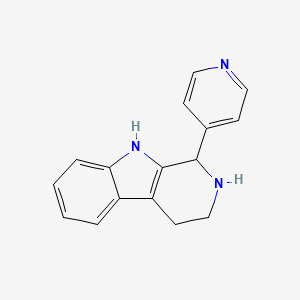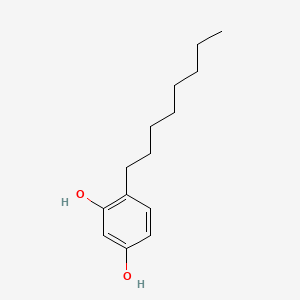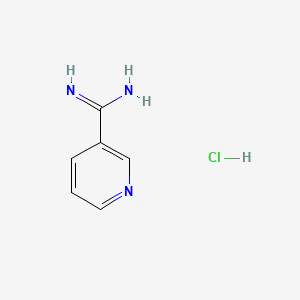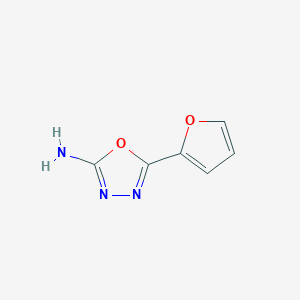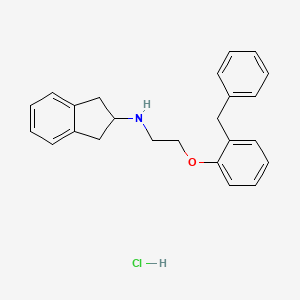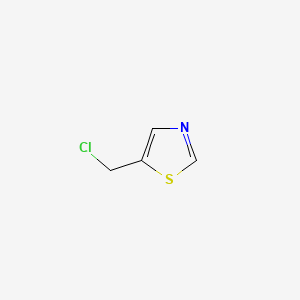![molecular formula C12H10N2O3 B1295707 N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 5702-75-0](/img/structure/B1295707.png)
N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide
Overview
Description
“N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide” is a chemical compound that is part of the maleimides (MI) family . Maleimides are known for their wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group . They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride . This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihedral angle between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H O interactions allows the formation of R3 3(19) edge-connected rings parallel to the (010) plane .Chemical Reactions Analysis
This compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.578±0.06 g/cm3 .Scientific Research Applications
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives. For instance, it can react with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .
Biological Activities
The compound exhibits high and diverse biological activities due to the presence of two important structural fragments: an activated double bond and an imide group .
Inhibitory Activity
It has selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Anticandidiasis and Antituberculosis Properties
The compound has shown evidence for anticandidiasis and antituberculosis properties .
Antitumor Activity
The compound has been used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .
Antibacterial Activity
Sulfanilamide and its derivatives, which can be synthesized from this compound, are one of the oldest representatives of synthetic antibacterial drugs . They found clinical use as antibacterial , anti-inflammatory , antihypertensive , and antiglaucoma agents, as well as carbonic anhydrase inhibitors .
Antimicrobial Activity
The compound can potentially have antimicrobial activity and is suitable for subsequent clinical trials .
Pharmaceutical Applications
Due to their diverse pharmaceutical activities , the compound and its derivatives found clinical use as antibacterial , anti-inflammatory , antihypertensive , and antiglaucoma agents, as well as carbonic anhydrase inhibitors .
Mechanism of Action
Target of Action
The primary targets of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
This compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions and also undergoes facile polymerization and copolymerization with various unsaturated compounds .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics
Result of Action
The compound exhibits selective inhibitory activity against its target proteins . It has been associated with anticandidiasis and antituberculosis properties . Additionally, it has been used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .
Action Environment
The compound is a solid, typically appearing as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(14)17/h2-7H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFMVORCQKXLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292267 | |
| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |
CAS RN |
5702-75-0 | |
| Record name | 5702-75-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




